molecular formula C8H5BrCl2O2 B1453281 Methyl 3-Bromo-4,5-dichlorobenzoate CAS No. 1160574-77-5

Methyl 3-Bromo-4,5-dichlorobenzoate

Cat. No. B1453281
M. Wt: 283.93 g/mol
InChI Key: ANUDICAWMRTDOZ-UHFFFAOYSA-N
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Description

Methyl 3-Bromo-4,5-dichlorobenzoate is a chemical compound with the molecular formula C8H5BrCl2O2 . It is a solid substance at room temperature .


Molecular Structure Analysis

The molecular structure of Methyl 3-Bromo-4,5-dichlorobenzoate consists of a benzoate core with bromo and dichloro substituents . The InChI code for this compound is 1S/C8H5BrCl2O2/c1-13-8(12)4-2-5(9)7(11)6(10)3-4/h2-3H,1H3 .


Physical And Chemical Properties Analysis

Methyl 3-Bromo-4,5-dichlorobenzoate has a molecular weight of 283.93 . It is a solid at room temperature and should be stored in a dry environment .

Scientific Research Applications

Application in Photochromic Solid-State Materials

  • Summary of the Application: This compound is used in the development of light-responsive smart materials. These materials can undergo various mechanical motions, including twisting, bending, and even jumping, using light as the reaction mechanism .
  • Methods of Application or Experimental Procedures: The synthesis and structure of this novel ortho-fluoroazobenzene, methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate, is described in the research. The molecule crystallizes in the centrocemetric space group P -1 with two rotomer molecules of the title compound in the asymmetric unit .
  • Results or Outcomes: The position of ortho-fluoro azo rings differ between the two rotomers with one molecule having a rotation angle of 4.4° and the other molecule having a rotation angle of 76.9° with respect to the methyl 4-bromobenzoate . In solution, the absorption bands in the visible region show a separation of about 20 nm as expected for o-fluoroazobenzene .

It’s important to note that while this compound may have potential uses in various scientific fields, the details of those uses, including the methods of application or experimental procedures and the results or outcomes obtained, would be highly dependent on the specific context of the research .

Safety And Hazards

Methyl 3-Bromo-4,5-dichlorobenzoate is classified as a warning substance. It may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), and in case of contact with eyes, rinse cautiously with water for several minutes (P305+P351+P338) .

properties

IUPAC Name

methyl 3-bromo-4,5-dichlorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrCl2O2/c1-13-8(12)4-2-5(9)7(11)6(10)3-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANUDICAWMRTDOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C(=C1)Br)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrCl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60679231
Record name Methyl 3-bromo-4,5-dichlorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60679231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-Bromo-4,5-dichlorobenzoate

CAS RN

1160574-77-5
Record name Methyl 3-bromo-4,5-dichlorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60679231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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